molecular formula C13H21NO2 B14247707 (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol CAS No. 352655-19-7

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol

Cat. No.: B14247707
CAS No.: 352655-19-7
M. Wt: 223.31 g/mol
InChI Key: ADJNNTZBSPNDPP-CYBMUJFWSA-N
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Description

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol is a chiral compound with a complex structure that includes a benzyl group, a hydroxyethyl group, and an amino group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol typically involves the reaction of benzylamine with an appropriate butanol derivative under controlled conditions. One common method is the reductive amination of benzylamine with 2-hydroxyethylbutanal, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Catalytic hydrogenation processes using palladium or platinum catalysts can also be employed to achieve high yields and purity. The choice of solvent, temperature, and pressure conditions are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of 2-[benzyl(2-oxoethyl)amino]butan-1-ol.

    Reduction: Formation of 2-[benzyl(2-hydroxyethyl)amino]butane.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxyethyl and amino groups play crucial roles in binding to the active sites of enzymes, while the benzyl group provides hydrophobic interactions that enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-butanol: A simpler analog with similar functional groups but lacking the benzyl group.

    1-Butanol, 2-amino-: Another analog with a different substitution pattern on the butanol backbone.

Uniqueness

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

352655-19-7

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol

InChI

InChI=1S/C13H21NO2/c1-2-13(11-16)14(8-9-15)10-12-6-4-3-5-7-12/h3-7,13,15-16H,2,8-11H2,1H3/t13-/m1/s1

InChI Key

ADJNNTZBSPNDPP-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](CO)N(CCO)CC1=CC=CC=C1

Canonical SMILES

CCC(CO)N(CCO)CC1=CC=CC=C1

Origin of Product

United States

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